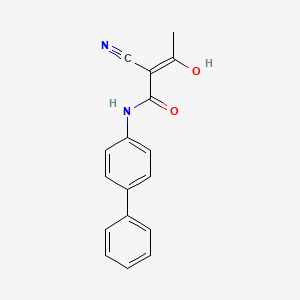
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide, also known as BCB, is an important synthetic compound that has been widely used in scientific research for the past few decades. BCB is a member of the class of compounds known as biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamides, which have been studied extensively for their potential applications in a variety of fields. BCB has been studied for its ability to act as an inhibitor of enzymes, its ability to modulate the activity of various receptors and its potential as a therapeutic agent.
Scientific Research Applications
Cancer Treatment
Human dihydroorotate dehydrogenase (hDHODH) plays a crucial role in de novo pyrimidine biosynthesis, a pathway essential for rapidly proliferating cells, including cancer cells. hDHODH has emerged as a promising therapeutic target for several malignancies. Research suggests that hDHODH-IN-1 inhibits hDHODH activity, making it a potential candidate for cancer treatment. Further studies are needed to explore its efficacy against specific cancer types .
Antiviral Activity
Viruses, such as SARS-CoV-2, rely on pyrimidine nucleotides for replication. Inhibiting hDHODH can disrupt this process. hDHODH-IN-1 has demonstrated inhibitory activity against hDHODH, which may translate to antiviral effects. Investigating its potential as an antiviral agent could be valuable .
Autoimmune Disorders
Pyrimidines are essential for immune cell function. Dysregulation of pyrimidine metabolism contributes to autoimmune diseases. By targeting hDHODH, hDHODH-IN-1 might modulate immune responses. Researchers could explore its impact on autoimmune conditions like rheumatoid arthritis or multiple sclerosis .
Infectious Diseases
Pathogens, including bacteria and parasites, require pyrimidines for survival. Inhibiting hDHODH could hinder their growth. hDHODH-IN-1 might be investigated as a potential therapeutic agent against infections caused by Helicobacter pylori, Plasmodium falciparum, or Schistosoma mansoni .
Neurological Disorders
Pyrimidines are essential for neuronal function. Dysregulation may contribute to neurodegenerative diseases. Exploring hDHODH-IN-1’s impact on neuronal health could reveal novel therapeutic avenues for conditions like Alzheimer’s or Parkinson’s disease .
Metabolic Disorders
Pyrimidines are involved in lipid and glycoprotein synthesis. hDHODH-IN-1’s modulation of pyrimidine levels might influence metabolic pathways. Investigating its effects on metabolic disorders, such as diabetes or obesity, could be worthwhile .
Mechanism of Action
Target of Action
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of RNA and DNA and is overexpressed in various malignancies .
Mode of Action
hDHODH-IN-1 interacts with hDHODH, inhibiting its activity . The inhibition of hDHODH leads to a decrease in pyrimidine synthesis, which is essential for cell proliferation . This results in a disruption of cellular processes that rely on pyrimidines, such as DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by hDHODH-IN-1 is the de novo pyrimidine synthesis pathway . In highly proliferative cells like tumor cells, this pathway is usually highly active to meet the increased demand for nucleic acid precursors and other cellular components . By inhibiting hDHODH, hDHODH-IN-1 disrupts this pathway, leading to a significant imbalance of pyrimidine metabolism in cancer cells .
Pharmacokinetics
It is known that the efficacy of dhodh inhibitors, in general, depends on their ability to reach their target in the mitochondria and inhibit the enzyme’s activity . The ADME properties of these compounds, including their absorption, distribution, metabolism, and excretion, would significantly impact their bioavailability and, consequently, their therapeutic efficacy .
Result of Action
The inhibition of hDHODH by hDHODH-IN-1 leads to a decrease in pyrimidine synthesis, disrupting cellular processes that rely on pyrimidines . This disruption can lead to the inhibition of cell proliferation, making hDHODH-IN-1 a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
Action Environment
The action of hDHODH-IN-1, like other DHODH inhibitors, can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules that could interact with the compound .
properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPBAIVOHJDOC-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2805155.png)

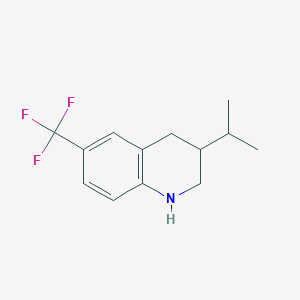
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2805161.png)


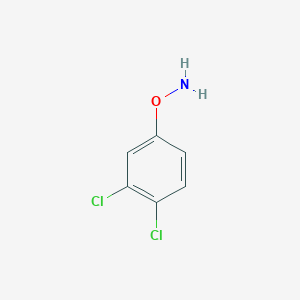
![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2805166.png)
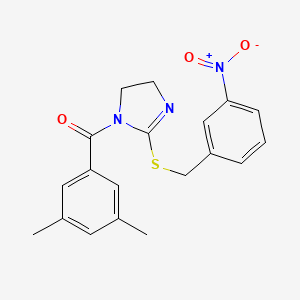

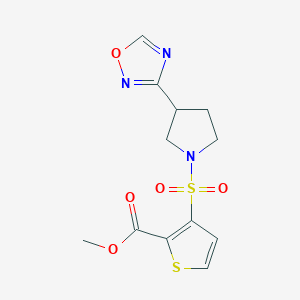
![1-(2,6-dimethylmorpholino)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2805175.png)
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)